molecular formula C40H25O4P B3161591 (R)-(-)-VAPOL hydrogenphosphate CAS No. 871130-17-5

(R)-(-)-VAPOL hydrogenphosphate

Cat. No.: B3161591
CAS No.: 871130-17-5
M. Wt: 600.6 g/mol
InChI Key: YKIJNEDTUDPMNC-UHFFFAOYSA-N
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Description

®-(-)-VAPOL hydrogenphosphate is a chiral phosphoric acid derivative. It is known for its applications in asymmetric synthesis, particularly in the field of organic chemistry. The compound is characterized by its ability to act as a chiral catalyst, facilitating various enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-VAPOL hydrogenphosphate typically involves the reaction of ®-(-)-VAPOL with phosphoric acid. The process can be carried out under mild conditions, often at room temperature, to ensure the preservation of the chiral integrity of the compound. The reaction is usually performed in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of ®-(-)-VAPOL hydrogenphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(-)-VAPOL hydrogenphosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphoric acid derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various chiral phosphoric acid derivatives, phosphine compounds, and substituted phosphates. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

®-(-)-VAPOL hydrogenphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in biochemical processes and as a tool for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential use in drug synthesis and development, particularly in the creation of chiral drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism of action of ®-(-)-VAPOL hydrogenphosphate involves its ability to act as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantioselective products. The molecular targets and pathways involved include various enzymes and receptors that recognize the chiral nature of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-VAPOL hydrogenphosphate: The enantiomer of ®-(-)-VAPOL hydrogenphosphate, used in similar applications but with opposite chiral properties.

    BINOL-derived phosphoric acids: Another class of chiral phosphoric acids used in asymmetric synthesis.

    TADDOL-derived phosphoric acids: Known for their use in enantioselective catalysis.

Uniqueness

®-(-)-VAPOL hydrogenphosphate is unique due to its specific chiral properties and its ability to facilitate a wide range of enantioselective reactions. Its high efficiency and selectivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIJNEDTUDPMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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